N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1226439-79-7
Cat. No.: VC7502160
Molecular Formula: C23H19F2N5O
Molecular Weight: 419.436
* For research use only. Not for human or veterinary use.
![N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide - 1226439-79-7](/images/structure/VC7502160.png)
Specification
CAS No. | 1226439-79-7 |
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Molecular Formula | C23H19F2N5O |
Molecular Weight | 419.436 |
IUPAC Name | N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Standard InChI | InChI=1S/C23H19F2N5O/c1-14-3-4-20(9-15(14)2)30-22(17-5-7-26-8-6-17)21(28-29-30)23(31)27-13-16-10-18(24)12-19(25)11-16/h3-12H,13H2,1-2H3,(H,27,31) |
Standard InChI Key | BIMJYUHHYRBMCI-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F)C4=CC=NC=C4)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a 1,2,3-triazole core substituted at positions 1, 4, and 5. Position 1 is occupied by a 3,4-dimethylphenyl group, position 4 by a carboxamide linker connected to a (3,5-difluorophenyl)methyl moiety, and position 5 by a pyridin-4-yl group. This arrangement creates a planar triazole ring system with extended conjugation, facilitating interactions with biological targets .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C24H21F2N5O |
Molecular Weight (g/mol) | 433.46 |
logP (Octanol-Water) | 3.8 ± 0.2 |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 6 (triazole N, pyridine N, carbonyl O) |
Polar Surface Area (Ų) | 78.9 |
The calculated logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The presence of fluorine atoms enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis typically involves:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Formation of the 1,2,3-triazole core via reaction between a substituted alkyne and azide .
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Carboxamide Coupling: Attachment of the (3,5-difluorophenyl)methylamine to the triazole-4-carboxylic acid intermediate using coupling reagents like HATU or EDCI.
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Purification: Chromatographic techniques (e.g., silica gel or HPLC) yield >95% purity, confirmed by LC-MS and NMR.
Critical Reaction Parameters
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Solvents: DMF or THF for coupling reactions.
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Catalysts: Cu(I) species (e.g., CuSO4·5H2O with sodium ascorbate) .
Physicochemical and Spectroscopic Profiles
Spectral Characterization
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1H NMR (400 MHz, DMSO-d6):
δ 8.72 (d, J = 5.6 Hz, 2H, pyridine-H),
δ 7.89 (s, 1H, triazole-H),
δ 7.45–7.30 (m, 6H, aromatic-H),
δ 4.62 (s, 2H, CH2),
δ 2.32 (s, 6H, CH3) . -
IR (KBr):
1685 cm⁻¹ (C=O stretch),
1602 cm⁻¹ (triazole ring),
1520 cm⁻¹ (C-F stretch) .
Solubility and Stability
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Aqueous Solubility: 12.5 µg/mL (pH 7.4), improving to 98 µg/mL in 0.1N HCl due to protonation of the pyridine nitrogen.
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Thermal Stability: Decomposition temperature = 218°C (DSC).
Biological Activity and Mechanism
Target Engagement
Computational docking studies predict strong binding to kinase domains (e.g., EGFR T790M mutant, ΔG = -9.8 kcal/mol) and G protein-coupled receptors (e.g., 5-HT2A, Ki = 34 nM) . The difluorophenyl group enhances hydrophobic interactions, while the pyridine moiety participates in π-π stacking .
Table 2: In Vitro Pharmacological Data
Assay | Result |
---|---|
EGFR Inhibition (IC50) | 18 nM ± 2.1 |
CYP3A4 Inhibition | >50 µM (low liability) |
Plasma Protein Binding | 92.4% (human) |
Metabolic Half-Life (HLM) | 42 minutes |
Structure-Activity Relationships (SAR)
Key Modifications and Effects
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Fluorine Substitution: 3,5-Difluorophenyl enhances metabolic stability vs. non-fluorinated analogs (t1/2 increased from 22 to 42 minutes) .
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Pyridine Position: 4-Pyridinyl improves solubility over 3-substituted derivatives (12.5 vs. 4.8 µg/mL).
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Methyl Groups on Phenyl: 3,4-Dimethyl substitution optimizes steric fit in hydrophobic kinase pockets .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption predicted).
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Distribution: Vd = 1.8 L/kg, indicating moderate tissue penetration .
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Metabolism: Primary pathways: CYP2D6-mediated oxidation and glucuronidation .
Future Directions and Challenges
Clinical Translation
While preclinical data are promising, challenges include:
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Formulation Optimization: Poor aqueous solubility necessitates nanoparticle or cyclodextrin-based delivery systems.
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Metabolite Identification: UPLC-QTOF studies reveal a primary hydroxylated metabolite requiring further toxicological evaluation .
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Target Selectivity: Off-target activity at adenosine A2A receptors (Ki = 89 nM) may necessitate structural refinement .
Synthetic Chemistry Opportunities
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